N,N-Bis(2-hydroxyethyl)-N'-methylurea
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Overview
Description
N,N-Bis(2-hydroxyethyl)-N’-methylurea: is an organic compound with the molecular formula C6H14N2O3. It is a derivative of urea, where the nitrogen atoms are substituted with hydroxyethyl and methyl groups. This compound is known for its applications in various fields, including chemistry, biology, and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N,N-Bis(2-hydroxyethyl)-N’-methylurea typically involves the reaction of methylurea with ethylene oxide under controlled conditions. The reaction is carried out in the presence of a catalyst, such as sodium hydroxide, to facilitate the formation of the desired product. The reaction conditions include maintaining a temperature range of 50-70°C and a pressure of 1-2 atm to ensure optimal yield.
Industrial Production Methods: On an industrial scale, the production of N,N-Bis(2-hydroxyethyl)-N’-methylurea involves a continuous process where the reactants are fed into a reactor, and the product is continuously removed. This method ensures a high yield and purity of the compound. The process also includes purification steps such as distillation and crystallization to obtain the final product in its pure form.
Chemical Reactions Analysis
Types of Reactions: N,N-Bis(2-hydroxyethyl)-N’-methylurea undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carbonyl compounds.
Reduction: It can be reduced to form amines.
Substitution: The hydroxyethyl groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Reagents like alkyl halides and acyl chlorides are used for substitution reactions.
Major Products Formed:
Oxidation: Carbonyl compounds such as aldehydes and ketones.
Reduction: Amines and alcohols.
Substitution: Various substituted urea derivatives.
Scientific Research Applications
N,N-Bis(2-hydroxyethyl)-N’-methylurea has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as an intermediate in the production of other chemicals.
Biology: The compound is used in biochemical assays and as a stabilizer for enzymes and proteins.
Industry: It is used in the production of polymers, resins, and coatings due to its ability to enhance the properties of these materials.
Mechanism of Action
The mechanism of action of N,N-Bis(2-hydroxyethyl)-N’-methylurea involves its interaction with various molecular targets and pathways. The hydroxyethyl groups facilitate hydrogen bonding and interactions with other molecules, enhancing its stability and reactivity. The compound can act as a chelating agent, binding to metal ions and preventing their precipitation. This property is particularly useful in biochemical and industrial applications.
Comparison with Similar Compounds
- N,N-Bis(2-hydroxyethyl)ethylenediamine
- N,N-Bis(2-hydroxyethyl)oleamide
- N,N-Bis(2-hydroxyethyl)piperazine
Comparison: N,N-Bis(2-hydroxyethyl)-N’-methylurea is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. Compared to N,N-Bis(2-hydroxyethyl)ethylenediamine, it has a methyl group that enhances its hydrophobicity and reactivity. N,N-Bis(2-hydroxyethyl)oleamide, on the other hand, has a longer alkyl chain, making it more suitable for applications requiring higher hydrophobicity. N,N-Bis(2-hydroxyethyl)piperazine has a cyclic structure, which affects its reactivity and stability differently.
Properties
CAS No. |
37437-17-5 |
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Molecular Formula |
C6H14N2O3 |
Molecular Weight |
162.19 g/mol |
IUPAC Name |
1,1-bis(2-hydroxyethyl)-3-methylurea |
InChI |
InChI=1S/C6H14N2O3/c1-7-6(11)8(2-4-9)3-5-10/h9-10H,2-5H2,1H3,(H,7,11) |
InChI Key |
VEEUFWDGCHUMFT-UHFFFAOYSA-N |
Canonical SMILES |
CNC(=O)N(CCO)CCO |
Origin of Product |
United States |
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